![molecular formula C19H21NO3 B12634837 (6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one CAS No. 920799-33-3](/img/structure/B12634837.png)
(6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one: is a complex organic compound characterized by its unique morpholine ring structure substituted with a benzyloxyphenyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one typically involves multiple steps, starting from readily available precursors One common method includes the protection of phenol with a benzyl group, followed by the formation of the morpholine ring through a series of nucleophilic substitution reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one: undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include substituted phenyl derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the morpholine ring can interact with various biological macromolecules. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
(6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one: can be compared with other similar compounds, such as:
(6S)-6-[4-(Methoxy)phenyl]-4-ethylmorpholin-3-one: Similar structure but with a methoxy group instead of a benzyloxy group.
(6S)-6-[4-(Hydroxy)phenyl]-4-ethylmorpholin-3-one: Contains a hydroxy group, leading to different chemical reactivity and biological activity.
(6S)-6-[4-(Ethoxy)phenyl]-4-ethylmorpholin-3-one: Features an ethoxy group, which can influence its solubility and interaction with biological targets.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
920799-33-3 |
|---|---|
Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(6S)-4-ethyl-6-(4-phenylmethoxyphenyl)morpholin-3-one |
InChI |
InChI=1S/C19H21NO3/c1-2-20-12-18(23-14-19(20)21)16-8-10-17(11-9-16)22-13-15-6-4-3-5-7-15/h3-11,18H,2,12-14H2,1H3/t18-/m1/s1 |
InChI Key |
XGWSOKNCEJDPBD-GOSISDBHSA-N |
Isomeric SMILES |
CCN1C[C@@H](OCC1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CCN1CC(OCC1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Trifluoromethyl)phenyl]thiomorpholine](/img/structure/B12634761.png)
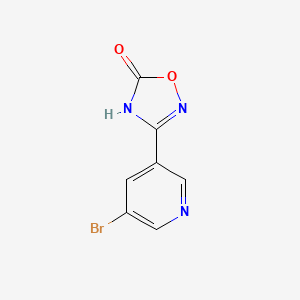
![1-Ethyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B12634768.png)
![(2R)-2-(4-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B12634775.png)
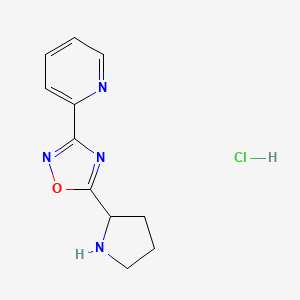
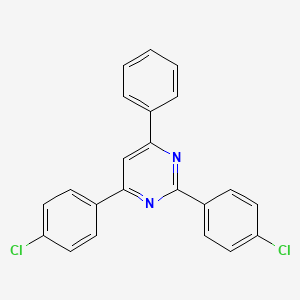
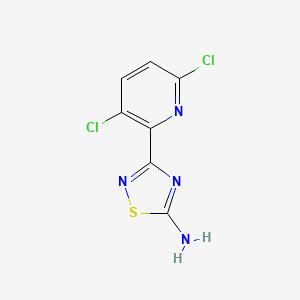
![Tert-butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B12634809.png)
![N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B12634813.png)
![3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634814.png)
![2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(2-methyl-4-thiazolyl)-6-[4-(1-piperidinyl)phenyl]-](/img/structure/B12634822.png)
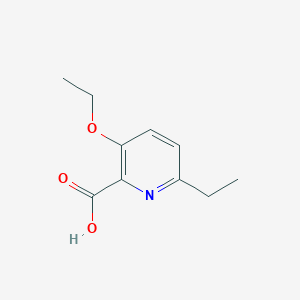
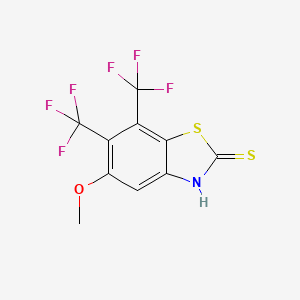
![Ethyl 2-[4-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate](/img/structure/B12634841.png)
